U0126 U0126 U0126 is an aryl sulfide that is (2Z,3Z)-bis[amino(sulfanyl)methylidene]butanedinitrile in which the sulfanyl hydrogens are replaced by 2-aminophenyl groups. An inhibitor of mitogen-activated protein kinase that also exhibits anti-cancer properties. It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor, an apoptosis inducer, an antineoplastic agent, an antioxidant, an osteogenesis regulator and a vasoconstrictor agent. It is an enamine, an aryl sulfide, a substituted aniline and a dinitrile.
U-0126 is a direct inhibitor of the mitogen-activated protein-kinase kinase family members, MEK-1 and MEK-2.
U-0126 is a synthetic organic compound that selectively inhibits the kinase activity of Mitogen-Activated Protein kinase, preventing cytokine and prostaglandin E2 production. (NCI)
Brand Name: Vulcanchem
CAS No.: 218601-62-8
VCID: VC13359922
InChI: InChI=1S/C18H16N6S2/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22/h1-8H,21-24H2/b17-11+,18-12+
SMILES: C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N
Molecular Formula: C18H16N6S2
Molecular Weight: 380.5 g/mol

U0126

CAS No.: 218601-62-8

Cat. No.: VC13359922

Molecular Formula: C18H16N6S2

Molecular Weight: 380.5 g/mol

* For research use only. Not for human or veterinary use.

U0126 - 218601-62-8

Specification

CAS No. 218601-62-8
Molecular Formula C18H16N6S2
Molecular Weight 380.5 g/mol
IUPAC Name (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile
Standard InChI InChI=1S/C18H16N6S2/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22/h1-8H,21-24H2/b17-11+,18-12+
Standard InChI Key DVEXZJFMOKTQEZ-JYFOCSDGSA-N
Isomeric SMILES C1=CC=C(C(=C1)N)S/C(=C(/C(=C(/SC2=CC=CC=C2N)\N)/C#N)\C#N)/N
SMILES C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N
Canonical SMILES C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N

Introduction

Chemical and Physicochemical Properties

Structural and Basic Properties

U0126 has the molecular formula C18H16N6S2\text{C}_{18}\text{H}_{16}\text{N}_6\text{S}_2 and a molecular weight of 380.49 g/mol . It is a white solid with a melting point of approximately 154°C (decomposition) . The compound exhibits poor solubility in water and ethanol but is highly soluble in dimethyl sulfoxide (DMSO), with solutions stable at -20°C for up to three months .

Table 1: Physicochemical Properties of U0126

PropertyValue
Molecular FormulaC18H16N6S2\text{C}_{18}\text{H}_{16}\text{N}_6\text{S}_2
Molecular Weight380.49 g/mol
Melting Point~154°C (decomposition)
Boiling Point565.1±50.0°C (Predicted)
Density1.44 g/cm³
Solubility in DMSOUp to 200 mg/mL
pKa2.11±0.10 (Predicted)

Mechanisms of Action

MEK Inhibition and Selectivity

U0126 was initially characterized as a selective MEK1/2 inhibitor, with half-maximal inhibitory concentrations (IC50\text{IC}_{50}) of 72 nM and 58 nM for MEK1 and MEK2, respectively . It operates via a noncompetitive mechanism with respect to adenosine triphosphate (ATP), making it distinct from ATP-competitive inhibitors like PD98059 . Despite its historical use in MEK/ERK pathway studies, recent work demonstrates that U0126’s cellular effects often extend beyond MEK inhibition .

ROS Scavenging Activity

In PC-12 cells exposed to hydrogen peroxide (H2O2\text{H}_2\text{O}_2), U0126 reduced cell death by 40% at 10 μM H2O2\text{H}_2\text{O}_2, comparable to antioxidants like trolox . This protection was independent of MEK inhibition, as other MEK inhibitors (e.g., trametinib) failed to replicate these effects . Mechanistically, U0126 reacts with H2O2\text{H}_2\text{O}_2 in the presence of Fe²⁺, generating oxidized products that emit fluorescence at 530–600 nm . This iron-dependent reaction suggests U0126 acts as a radical scavenger, neutralizing hydroxyl radicals produced via Fenton chemistry .

Potassium Channel Blockade

U0126 inhibits voltage-gated potassium channels (KV\text{K}_V) in hippocampal neurons at micromolar concentrations, accelerating channel inactivation and broadening action potentials . At 20 μM, it reduces firing frequency by 90%, surpassing classical blockers like 4-aminopyridine (4-AP) and tetraethylammonium (TEA) . This effect is independent of MEK/ERK signaling and likely results from direct channel interaction .

Pharmacological Effects

Cytoprotection Against Oxidative Stress

U0126 protects cells across multiple oxidative stress models:

  • Hydrogen Peroxide: Reduces PC-12 cell death from 42% to 3.5% at 10 μM .

  • Blue Light Irradiation: Lowers death rates from 42.0% to 3.5% under 10 mW/cm² illumination .

  • Glucose Oxidase: Attenuates ROS generation in a time-dependent manner .

These effects correlate with reduced intracellular ROS levels, confirmed via dichlorofluorescein (DCF) assays .

Electrophysiological Modulation

In hippocampal neurons, U0126:

  • Inhibits KV\text{K}_V Currents: Suppresses transient (IAI_A) and sustained (IDRI_{DR}) currents with IC50\text{IC}_{50} values of 1.2 μM and 2.5 μM, respectively .

  • Alters Action Potential Dynamics: Increases half-width duration by 150% and reduces firing frequency by 95% at 20 μM .

Research Applications

Neuroprotection and Disease Models

  • Ischemic Stroke: U0126 reduces infarct size in rodent models by dual MEK inhibition and ROS scavenging .

  • Neurodegeneration: Protects dopaminergic neurons in Parkinson’s disease models via KV\text{K}_V channel modulation .

ManufacturerPackagingPrice (USD)Update Date
Sigma-Aldrich5 mg303March 2024
Alfa Aesar25 mg196June 2023
Sigma-Aldrich1 mg181March 2024

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